molecular formula C37H47NO6 B11836308 3-Oxazolidinecarboxylic acid, 2,2-dimethyl-4-(2-propen-1-yl)-5-[(1S,2R)-1,2,3-tris(phenylmethoxy)propyl]-, 1,1-dimethylethyl ester, (4R,5R)-

3-Oxazolidinecarboxylic acid, 2,2-dimethyl-4-(2-propen-1-yl)-5-[(1S,2R)-1,2,3-tris(phenylmethoxy)propyl]-, 1,1-dimethylethyl ester, (4R,5R)-

Cat. No.: B11836308
M. Wt: 601.8 g/mol
InChI Key: SMQPRFVNLOOMJJ-YFRBGRBWSA-N
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Description

3-Oxazolidinecarboxylic acid, 2,2-dimethyl-4-(2-propen-1-yl)-5-[(1S,2R)-1,2,3-tris(phenylmethoxy)propyl]-, 1,1-dimethylethyl ester, (4R,5R)- is a complex organic compound with a unique structure that includes an oxazolidine ring, multiple phenylmethoxy groups, and a propenyl side chain

Preparation Methods

The synthesis of 3-Oxazolidinecarboxylic acid, 2,2-dimethyl-4-(2-propen-1-yl)-5-[(1S,2R)-1,2,3-tris(phenylmethoxy)propyl]-, 1,1-dimethylethyl ester, (4R,5R)- involves several steps, including the formation of the oxazolidine ring and the introduction of the propenyl and phenylmethoxy groups. The synthetic route typically involves the following steps:

    Formation of the Oxazolidine Ring: This step involves the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions to form the oxazolidine ring.

    Introduction of the Propenyl Group: The propenyl group can be introduced through a reaction with an appropriate alkene or alkyne precursor.

    Addition of Phenylmethoxy Groups: The phenylmethoxy groups are typically introduced through a series of substitution reactions using phenylmethanol derivatives.

Industrial production methods for this compound may involve optimization of these synthetic steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

3-Oxazolidinecarboxylic acid, 2,2-dimethyl-4-(2-propen-1-yl)-5-[(1S,2R)-1,2,3-tris(phenylmethoxy)propyl]-, 1,1-dimethylethyl ester, (4R,5R)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxazolidine derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced oxazolidine products.

    Substitution: The phenylmethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using appropriate nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Oxazolidinecarboxylic acid, 2,2-dimethyl-4-(2-propen-1-yl)-5-[(1S,2R)-1,2,3-tris(phenylmethoxy)propyl]-, 1,1-dimethylethyl ester, (4R,5R)- has several scientific research applications, including:

    Chemistry: This compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: This compound may be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-Oxazolidinecarboxylic acid, 2,2-dimethyl-4-(2-propen-1-yl)-5-[(1S,2R)-1,2,3-tris(phenylmethoxy)propyl]-, 1,1-dimethylethyl ester, (4R,5R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 3-Oxazolidinecarboxylic acid, 2,2-dimethyl-4-(2-propen-1-yl)-5-[(1S,2R)-1,2,3-tris(phenylmethoxy)propyl]-, 1,1-dimethylethyl ester, (4R,5R)- include other oxazolidine derivatives with different substituents. These compounds may have similar chemical properties but differ in their biological activity and applications. Some examples of similar compounds are:

Properties

Molecular Formula

C37H47NO6

Molecular Weight

601.8 g/mol

IUPAC Name

tert-butyl (4R,5R)-2,2-dimethyl-4-prop-2-enyl-5-[(1S,2R)-1,2,3-tris(phenylmethoxy)propyl]-1,3-oxazolidine-3-carboxylate

InChI

InChI=1S/C37H47NO6/c1-7-17-31-33(43-37(5,6)38(31)35(39)44-36(2,3)4)34(42-26-30-22-15-10-16-23-30)32(41-25-29-20-13-9-14-21-29)27-40-24-28-18-11-8-12-19-28/h7-16,18-23,31-34H,1,17,24-27H2,2-6H3/t31-,32-,33-,34-/m1/s1

InChI Key

SMQPRFVNLOOMJJ-YFRBGRBWSA-N

Isomeric SMILES

CC1(N([C@@H]([C@@H](O1)[C@@H]([C@@H](COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)CC=C)C(=O)OC(C)(C)C)C

Canonical SMILES

CC1(N(C(C(O1)C(C(COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)CC=C)C(=O)OC(C)(C)C)C

Origin of Product

United States

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